2,6-Dichloro-3-(methylamino)isonicotinic acid
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Overview
Description
2,6-Dichloro-3-(methylamino)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methylamino group at the 3 position, and a carboxylic acid group at the 4 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of isonicotinic acid with thionyl chloride to introduce the chlorine atoms, followed by the reaction with methylamine to introduce the methylamino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(methylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,6-Dichloro-3-(methylamino)isonicotinic acid has several scientific research applications:
Agriculture: It is used as an elicitor to induce systemic acquired resistance in plants, helping them resist various pathogens.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds and materials.
Mechanism of Action
The mechanism by which 2,6-Dichloro-3-(methylamino)isonicotinic acid exerts its effects involves the activation of specific molecular pathways. In plants, it mimics pathogen attack, triggering the systemic acquired resistance pathway and leading to the production of defense-related proteins and metabolites . In microbial applications, it may inhibit essential enzymes or disrupt cell wall synthesis, similar to other isonicotinic acid derivatives .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroisonicotinic acid: Lacks the methylamino group but shares similar plant defense elicitor properties.
Isonicotinic acid: The parent compound without chlorine or methylamino substitutions.
Nicotinic acid:
Uniqueness
2,6-Dichloro-3-(methylamino)isonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylamino groups enhances its ability to interact with biological targets and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H6Cl2N2O2 |
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Molecular Weight |
221.04 g/mol |
IUPAC Name |
2,6-dichloro-3-(methylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-5-3(7(12)13)2-4(8)11-6(5)9/h2,10H,1H3,(H,12,13) |
InChI Key |
XWAYOLUNDGFJDS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(C=C1C(=O)O)Cl)Cl |
Origin of Product |
United States |
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